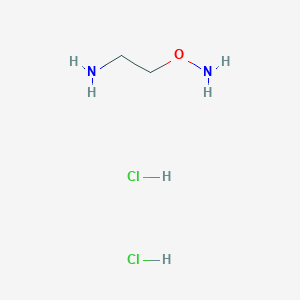

2-(Aminooxy)ethanamine dihydrochloride

Vue d'ensemble

Description

Le BUTYLPHENAMIDE est un composé chimique connu pour ses propriétés antifongiques. Il a été utilisé dans des essais cliniques pour le traitement de diverses infections fongiques, en particulier la teigne . Le composé a été approuvé pour la première fois en 1957 et a depuis été étudié pour son efficacité et sa sécurité dans les applications médicales .

Méthodes De Préparation

La synthèse du butylphénamide implique généralement la formation d'une liaison amide. Une méthode courante est la réaction d'un dérivé d'acide carboxylique avec une amine. Par exemple, la réaction d'un chlorure d'acide avec une amine en conditions basiques peut donner l'amide souhaité . Les méthodes de production industrielle peuvent impliquer l'utilisation de l'électrosynthèse, qui offre une approche plus verte et plus durable de la synthèse des amides .

Analyse Des Réactions Chimiques

Le butylphénamide subit diverses réactions chimiques, notamment:

Applications de la recherche scientifique

Le butylphénamide a été largement étudié pour ses propriétés antifongiques. Il a montré une efficacité dans le traitement de diverses infections fongiques, y compris la teigne Par exemple, sa structure et sa réactivité en font un composé précieux pour l'étude de la formation et des transformations de la liaison amide en chimie organique .

Mécanisme d'action

Le mécanisme d'action exact du butylphénamide n'est pas complètement compris. On pense qu'il exerce ses effets antifongiques en interférant avec la synthèse des composants cellulaires fongiques essentiels. Cette perturbation conduit à l'inhibition de la croissance et de la réplication fongiques . Le composé peut également avoir des propriétés anti-inflammatoires et antioxydantes, contribuant à ses effets thérapeutiques .

Applications De Recherche Scientifique

Butylphenamide has been extensively studied for its antifungal properties. It has shown efficacy in treating various fungal infections, including ringworm For instance, its structure and reactivity make it a valuable compound for studying amide bond formation and transformations in organic chemistry .

Mécanisme D'action

The exact mechanism of action of butylphenamide is not fully understood. it is believed to exert its antifungal effects by interfering with the synthesis of essential fungal cell components. This disruption leads to the inhibition of fungal growth and replication . The compound may also have anti-inflammatory and antioxidant properties, contributing to its therapeutic effects .

Comparaison Avec Des Composés Similaires

Le butylphénamide peut être comparé à d'autres agents antifongiques tels que les dérivés de la phénylsalicylamide. Bien que les deux composés partagent des caractéristiques structurales similaires, le butylphénamide a montré une efficacité unique dans le traitement de certaines infections fongiques . D'autres composés similaires comprennent:

Phénylsalicylamide: Connu pour ses propriétés antifongiques mais avec des profils d'efficacité différents.

N-butyl-3-phénylsalicylamide: Un autre dérivé avec des applications similaires mais des propriétés chimiques distinctes.

La structure et la réactivité uniques du butylphénamide en font un composé précieux pour la recherche médicale et scientifique.

Activité Biologique

2-(Aminooxy)ethanamine dihydrochloride, also known as 2-aminoethoxyamine dihydrochloride, is a compound that has garnered attention in biochemical research due to its unique properties and applications. This article explores its biological activity, mechanisms of action, and potential applications in various fields of study.

- Molecular Formula : C₂H₈Cl₂N₂O

- Molecular Weight : Approximately 149.02 g/mol

- Structure : Contains an amino group attached to an oxy group, enabling reactivity with carbonyl compounds.

This compound acts primarily as a biotinylation reagent , facilitating the tagging of proteins through a reaction with aldehyde groups on specific amino acids, predominantly lysine. This reaction forms a stable oxime linkage , allowing biotinylated proteins to be captured using streptavidin, a protein with high affinity for biotin. This process is crucial for the purification and identification of proteins in complex biological mixtures, such as cell lysates.

Reaction Overview

The general reaction can be represented as follows:

Where RCHO represents an aldehyde group reacting with the aminooxy compound to form an oxime derivative.

Biological Applications

The compound exhibits several significant biological activities:

- Bioconjugation : It is utilized in bioconjugation processes to label proteins and other biomolecules, enhancing the study of protein interactions and functions.

- Enzyme Inhibition : this compound can inhibit certain enzymes by reacting with aldehyde groups in their active sites, thus providing insights into their biological roles and mechanisms.

- Proteomics Research : It plays a vital role in proteomics by enabling the study of protein modifications and interactions through biotinylation techniques.

Toxicity and Safety

While it has beneficial applications, this compound is classified as harmful if swallowed and may cause allergic skin reactions. Proper safety protocols must be followed when handling this compound in laboratory settings.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Aminoethanol | C₂H₇NO | Simple amine without oxy functionality |

| 2-Hydroxyethylamine | C₂H₇NO | Contains hydroxyl instead of aminooxy group |

| Hydroxylamine | C₂H₇NO | Reactive towards carbonyls but lacks amine |

What distinguishes this compound is its dual functionality as both an amine and an oxy group, enabling specific reactions with carbonyl compounds that are not possible with simpler amines or hydroxylamines.

Case Studies and Research Findings

- Biotinylation Techniques : A study demonstrated the effectiveness of this compound in biotinylating proteins for subsequent mass spectrometry analysis. The results indicated that proteins tagged with this reagent could be efficiently isolated from complex mixtures, enhancing detection sensitivity.

- Enzyme Activity Profiling : Another research effort utilized this compound to inhibit specific enzymes involved in metabolic pathways. The inhibition allowed researchers to delineate the roles of these enzymes in disease models, providing insights into potential therapeutic targets.

- Toxicological Assessment : Toxicity assessments revealed that while the compound has beneficial applications, it poses risks if mismanaged. Studies indicated that exposure could lead to skin irritation and other allergic reactions, emphasizing the need for careful handling.

Propriétés

IUPAC Name |

O-(2-aminoethyl)hydroxylamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2O.2ClH/c3-1-2-5-4;;/h1-4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAWHTWXBNQFBAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CON)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70559378 | |

| Record name | 2-(Aminooxy)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37866-45-8 | |

| Record name | 2-(o-Aminooxy)ethylamine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037866458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Aminooxy)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(O-aminooxy)ethylamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.